molecular formula C7H4NNaO7S2 B13147227 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt

Cat. No.: B13147227
M. Wt: 301.2 g/mol
InChI Key: AWYGLHAKFPDCQK-UHFFFAOYSA-M
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Description

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt is a chemical compound with the molecular formula C7H4NNaO7S2 and a molecular weight of 301.23 g/mol. It is used in various chemical reactions and has applications in scientific research, particularly in the preparation of Bunte salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt typically involves the nitration of benzoic acid derivatives followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or recrystallization to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonate group can be reduced to a thiol group.

    Substitution: The nitro and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the preparation of Bunte salts.

    Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonate group can participate in various biochemical reactions. These interactions can lead to changes in cellular function and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(sulfonatosulfanyl)benzoic Acid: Similar in structure but with different functional groups.

    Benzoic Acid Derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt is unique due to its specific combination of nitro and sulfonate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .

Biological Activity

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt (CAS Number 1426397-73-0) is a sulfonated aromatic compound notable for its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications, supported by relevant research findings and data.

The compound is characterized by:

  • Chemical Formula : CHNNaOS
  • Appearance : Yellow powder
  • Solubility : Soluble in water, facilitating its use in biological assays and applications.

The presence of a nitro group allows for reduction reactions, while the sulfothio group can participate in nucleophilic substitution reactions. These features contribute to its reactivity and utility in various chemical syntheses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an antibacterial agent. Below are key findings from various studies:

Antibacterial Properties

  • Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, which may lead to its antibacterial effects. Studies suggest that it interacts with bacterial cell components, disrupting their function and viability.
  • Efficacy Against Bacterial Strains : In vitro tests demonstrate that this compound is effective against various gram-positive and gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
  • Case Studies :
    • A study conducted on the antibacterial activity of several nitro compounds, including this compound, revealed that it outperformed traditional antibiotics in certain bacterial strains.
    • Another investigation highlighted its synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Interaction with Biological Macromolecules

Studies have focused on the interactions of this compound with various biological macromolecules:

  • Enzyme Inhibition : The compound has been found to inhibit enzymes such as peroxidases and catalases, which play vital roles in cellular oxidative stress management.
  • Metal Ion Chelation : Its ability to interact with metal ions suggests potential applications in chelation therapy for conditions involving metal toxicity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameCAS NumberKey Features
2-Nitro-5-thiosulfobenzoic Acid90577-18-7Contains thiosulfate instead of sulfothio group
Sodium 2-nitro-5-sulfonatothiobenzoate128932Features sulfonate group; broader solubility
4-Nitrobenzenesulfonic Acid121-57-3Similar nitro group; primarily used in dye production

The distinct combination of both nitro and sulfothio groups in this compound provides unique reactivity patterns not found in these similar compounds. This uniqueness enhances its potential applications in both synthetic and biological contexts.

Properties

Molecular Formula

C7H4NNaO7S2

Molecular Weight

301.2 g/mol

IUPAC Name

sodium;2-carboxy-1-nitro-4-sulfonatosulfanylbenzene

InChI

InChI=1S/C7H5NO7S2.Na/c9-7(10)5-3-4(16-17(13,14)15)1-2-6(5)8(11)12;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1

InChI Key

AWYGLHAKFPDCQK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1SS(=O)(=O)[O-])C(=O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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